BOC-D-alanine

Peptide synthesis Coupling efficiency Diastereomer separation

Specify BOC-D-alanine (CAS 7764-95-6) for absolute D-configuration integrity. Its specific rotation (+25° to +27°) is mandatory for chiral peptide synthesis, antibiotic R&D, and enantioselective crystallization. The D-enantiomer is not interchangeable with L- or DL- forms; confirm optical rotation and chiral HPLC purity on CoA. Available in ≥98% purity with cold-chain shipping.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 7764-95-6
Cat. No. B558578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-D-alanine
CAS7764-95-6
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1
InChIKeyQVHJQCGUWFKTSE-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BOC-D-alanine CAS 7764-95-6: Technical Specifications and Procurement-Ready Identity


BOC-D-alanine (N-tert-butoxycarbonyl-D-alanine, CAS 7764-95-6) is a protected chiral amino acid derivative featuring an N-terminal tert-butoxycarbonyl (Boc) group on the D-enantiomer of alanine [1]. Its molecular formula is C8H15NO4 with a molecular weight of 189.21 g/mol . The compound exists as a white to off-white crystalline powder with a melting point of 81–84°C . Its defining stereochemical identity is confirmed by specific optical rotation values of +25° to +27° (c=2, acetic acid, 20°C, 589 nm) , distinguishing it absolutely from its L-enantiomer counterpart (BOC-L-alanine, CAS 7764-96-7) and the racemic mixture (BOC-DL-alanine, CAS 3744-87-4).

Why BOC-D-alanine Cannot Be Substituted with BOC-L-alanine or Racemic Mixtures in Chiral Synthesis


Substitution of BOC-D-alanine with BOC-L-alanine or BOC-DL-alanine is precluded by stereochemical constraints that govern peptide conformation, biological recognition, and regulatory compliance. The D-configuration is essential for constructing D-amino acid-containing peptides, which exhibit distinct pharmacological properties including enhanced proteolytic stability and altered receptor binding [1]. Even trace enantiomeric impurities can generate diastereomeric peptide contaminants that are chromatographically separable but biologically distinct [2]. In applications where stereochemical integrity is paramount—such as antibiotic development targeting bacterial cell wall biosynthesis or chiral crystallization seeding—the specific optical rotation signature of BOC-D-alanine (+25° to +27°) versus BOC-L-alanine (−25° to −27°) represents a non-negotiable procurement specification .

BOC-D-alanine Quantitative Differentiation Evidence: Comparative Performance Data vs. Analogs


Peptide Coupling Yield: Direct Head-to-Head Comparison of BOC-D-alanine vs. BOC-L-alanine in EDCI-Mediated Amide Formation

Under identical EDCI-mediated coupling conditions with (S)-1-phenylethan-1-amine, BOC-D-alanine produces the diastereomeric amide product in 61% yield, whereas BOC-L-alanine achieves 84% yield [1]. The resulting diastereomers are separable by gas chromatography, with the D-alanine-derived product exhibiting distinct retention characteristics [1]. In a flow process optimization using pentafluorophenyl ester activation, racemization for BOC-D-alanine was reduced to 5.6% compared to 6.2% in bulk synthesis [1].

Peptide synthesis Coupling efficiency Diastereomer separation

Enantiomeric Purity Specification: BOC-D-alanine Commercial Grade Variability and Analytical Benchmarking

Commercial BOC-D-alanine is available at two distinct purity grades: standard grade (≥95% purity) and high-purity grade (≥98% to ≥99% by HPLC) . The specific optical rotation specification for the D-enantiomer is +25° to +27° (c=2, acetic acid, 20°C, 589 nm) , which serves as a critical identity and enantiomeric excess verification parameter. Suppliers offering ≥99% ee (enantiomeric excess) explicitly guarantee chiral integrity for stereoselective synthesis applications . In contrast, the L-enantiomer exhibits optical rotation of −25° to −27° under identical conditions, while the racemic DL-mixture shows no net rotation.

Chiral purity Quality control HPLC analysis

Chiral Recognition and Enantioselective Crystallization: BOC-D-alanine vs. BOC-L-alanine Differential Polymer Seeding

In enantioselective crystallization studies of racemic BOC-alanine, helical substituted polyacetylenes with (S)-configuration preferentially induce crystallization of BOC-D-alanine, while (R)-configured polymers selectively crystallize BOC-L-alanine [1]. This differential interaction demonstrates that BOC-D-alanine exhibits distinct supramolecular recognition properties that are not interchangeable with its enantiomer in chiral resolution processes. The specific optical rotation and circular dichroism signatures of the D-enantiomer enable precise monitoring of enantiomeric enrichment during crystallization [2].

Chiral resolution Enantioselective crystallization Polymer seeding

Peptidoglycan Biosynthesis Pathway Specificity: D-Alanine vs. L-Alanine in Bacterial Cell Wall Assembly

The D-alanine moiety is an obligate structural component of bacterial peptidoglycan, specifically as the D-alanyl-D-alanine terminus of the pentapeptide stem, whereas L-alanine occupies a distinct position in the peptide bridge [1]. This D-alanine-containing terminus serves as the molecular target for glycopeptide antibiotics including vancomycin and teicoplanin [2]. Protected D-alanine derivatives like BOC-D-alanine enable the synthesis of peptidoglycan precursors and antibiotic analogs without racemization . L-alanine cannot substitute in this context due to stereospecific enzyme recognition by D-alanyl-D-alanine ligase and transpeptidases.

Bacterial cell wall Peptidoglycan Antibiotic targeting

BOC-D-alanine Procurement-Ready Application Scenarios: Where Stereochemical Integrity Drives Outcome


Synthesis of D-Amino Acid-Containing Therapeutic Peptides with Enhanced Proteolytic Stability

BOC-D-alanine is employed as a chiral building block in solid-phase and solution-phase peptide synthesis to incorporate D-alanine residues into therapeutic peptide sequences. The 61% coupling yield observed under standard EDCI conditions [1] informs stoichiometric optimization and the selection of alternative activation methods such as pentafluorophenyl ester chemistry, which enables quantitative conversion within 20 minutes under flow conditions [1]. The high-purity grade (≥98% by HPLC) is recommended for minimizing diastereomeric peptide contaminants that arise from enantiomeric impurities [2].

Bacterial Cell Wall Biosynthesis Research and Glycopeptide Antibiotic Development

As a protected precursor to D-alanine, BOC-D-alanine facilitates the synthesis of peptidoglycan intermediates and vancomycin analogs targeting the D-alanyl-D-alanine binding pocket. The stereospecific requirement for D-alanine in this pathway is absolute, with no functional substitution by L-alanine possible [1][2]. Procurement specifications should require certificate of analysis documentation confirming enantiomeric purity and optical rotation within the +25° to +27° range to ensure biological relevance of synthesized probes.

Chiral Resolution Method Development and Enantioselective Crystallization Studies

BOC-D-alanine serves as a reference enantiomer in chiral separation method development and as a substrate for enantioselective crystallization studies using helical polymer seeds. The distinct interaction of BOC-D-alanine with (S)-configured polyacetylene seeds, compared to BOC-L-alanine with (R)-configured seeds, enables orthogonal resolution strategies [1]. Analytical verification via specific optical rotation (+25° to +27°) and chiral HPLC is essential for confirming enantiomeric identity and purity in these applications.

Custom Synthesis of D-Alanine-Containing Bioactive Conjugates and Molecular Probes

BOC-D-alanine is utilized in the synthesis of D-alanine-containing fluorescent probes for studying bacterial cell wall dynamics and enzyme activity [1]. The Boc protecting group enables selective N-terminal deprotection under acidic conditions (TFA) without compromising the chiral center [2]. The 3–4% purity differential between standard (95%) and high-purity (≥98%) grades translates to measurable differences in probe homogeneity and assay reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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